REACTION_CXSMILES
|
[Br:1]Br.N[C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[C:6]([CH3:11])[CH:5]=1.N([O-])=O.[Na+]>Br.O>[Br:1][C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[C:6]([CH3:11])[CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC(=C1)C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at −20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
WAIT
|
Details
|
left at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The mixture is distilled
|
Type
|
EXTRACTION
|
Details
|
The oil fraction of the distillate is extracted with chloroform (3×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is neutralized in an ice-bath
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |